
Vinigrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinigrol is an antihypertensive and platelet aggregation inhibitory agent produced by a fungus, Virgaria nigra. II.
Scientific Research Applications
Antihypertensive Properties
Vinigrol has been recognized for its antihypertensive effects. Studies indicate that it can lower blood pressure through mechanisms involving vasodilation and inhibition of platelet aggregation. The compound has been shown to act as a tumor necrosis factor inhibitor, which may contribute to its cardiovascular benefits .
Anti-Cancer Activity
Recent research highlights this compound's significant anti-cancer properties. A study published in 2022 demonstrated that this compound activates the ATF4/DDIT3-mediated pathway of the unfolded protein response, leading to non-apoptotic cell death in breast cancer cells. This mechanism operates independently of caspase activities, distinguishing this compound from other chemotherapeutic agents . The broad cytotoxicity of this compound has been confirmed across various cancer types, suggesting its potential as a therapeutic agent in oncology.
Total Synthesis
The total synthesis of this compound has been a major focus for synthetic chemists due to its complex structure. The first successful total synthesis was reported in 2009 by Baran and colleagues, employing a series of innovative synthetic strategies to construct the challenging tricyclic framework .
Synthesis Method | Key Steps | Yield |
---|---|---|
Baran's Total Synthesis | Utilized a combination of oxy-Cope rearrangement and Claisen rearrangement techniques | 1% overall yield |
Mehta's Approach | Employed Robinson annulation followed by vinyl magnesium bromide addition | Moderate yields achieved |
These synthetic efforts not only provide insights into the structural complexity of this compound but also pave the way for developing analogs with enhanced biological activity.
Case Study: this compound in Breast Cancer Treatment
A recent study focused on this compound's mechanism in breast cancer cells revealed that activating the PERK/eIF2α pathway is crucial for inducing cell death. Researchers utilized CRISPR/Cas9 technology to manipulate gene expression, confirming that ATF4 and DDIT3 are essential mediators in this process . This case study underscores this compound's potential as a novel therapeutic target in cancer treatment.
Case Study: Cardiovascular Effects
Another investigation into this compound's cardiovascular effects demonstrated its ability to inhibit platelet aggregation effectively, which could reduce the risk of thrombotic events in hypertensive patients . The study involved both in vitro and in vivo models to assess its efficacy and safety profile.
Properties
CAS No. |
111025-83-3 |
---|---|
Molecular Formula |
C20H34O3 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(1S,2R,5S,6S,9S,10R,13S,14S)-12-(hydroxymethyl)-2,9-dimethyl-6-propan-2-yltricyclo[8.4.0.05,14]tetradec-11-ene-1,13-diol |
InChI |
InChI=1S/C20H34O3/c1-11(2)15-7-5-12(3)17-9-14(10-21)19(22)18-16(15)8-6-13(4)20(17,18)23/h9,11-13,15-19,21-23H,5-8,10H2,1-4H3/t12-,13+,15-,16-,17-,18-,19+,20-/m0/s1 |
InChI Key |
UADXIAKXDDMQEN-VGZBWQSVSA-N |
SMILES |
CC1CCC(C2CCC(C3(C1C=C(C(C23)O)CO)O)C)C(C)C |
Isomeric SMILES |
C[C@H]1CC[C@H]([C@@H]2CC[C@H]([C@@]3([C@H]1C=C([C@H]([C@H]23)O)CO)O)C)C(C)C |
Canonical SMILES |
CC1CCC(C2CCC(C3(C1C=C(C(C23)O)CO)O)C)C(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Vinigrol; Antibiotic FR 900478 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.